4-bromo-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-pyrazole
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Overview
Description
4-bromo-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-pyrazole is a heterocyclic compound that incorporates a thiazole ring fused to a pyridine ring, along with a pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyridine derivative with a thioamide under cyclization conditions to form the thiazole ring . Subsequent bromination and pyrazole formation can be achieved through various methods, including the use of brominating agents and pyrazole precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-pyrazole can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include brominating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride) . Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions include various substituted thiazolo[4,5-c]pyridine derivatives, which can be further modified to enhance their biological activity .
Scientific Research Applications
4-bromo-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[4,5-c]pyridine derivatives and pyrazole-containing heterocycles . Examples include:
- Thiazolo[4,5-b]pyridines
- Pyrazolo[3,4-d]pyrimidines
- Thiazolo[5,4-d]pyrimidines
Uniqueness
4-bromo-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-pyrazole is unique due to its specific structural features, such as the bromine atom and the fused thiazole-pyridine core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)-[1,3]thiazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4S/c10-6-3-12-14(5-6)9-13-7-4-11-2-1-8(7)15-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSBUYRAALYTPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=N2)N3C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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